
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
Vue d'ensemble
Description
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of bromine and dichlorophenyl groups attached to the purine ring, which can significantly influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine typically involves the bromination of a purine derivative followed by the introduction of the dichlorophenyl group. One common method is the bromination of 8-(2,6-dichlorophenyl)-9H-purine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
Anticancer Properties
One of the most significant applications of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is its role as an anticancer agent. Research indicates that derivatives of purine compounds can inhibit DNA topoisomerases, which are crucial enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to the suppression of cancer cell proliferation.
- Mechanism of Action : The compound acts by targeting DNA topoisomerase II, which is often overexpressed in various tumors. This inhibition can result in the induction of apoptosis in cancer cells, making it a candidate for cancer therapy .
- Case Studies : A patent document highlights the use of 9H-purine-2,6-diamine derivatives (which include this compound) in treating multiple types of cancers such as breast, prostate, and lung cancer .
Antiviral Activity
Emerging studies suggest that purine derivatives like this compound may exhibit antiviral properties. The structure-activity relationship (SAR) studies indicate that modifications on the purine scaffold can enhance antiviral efficacy.
- Research Findings : A study investigated various purine derivatives for their ability to inhibit viral replication. While specific results for this compound were not detailed, the broader class of purines showed promise against viral targets .
Antimicrobial Effects
In addition to its anticancer and antiviral properties, there is potential for antimicrobial applications. Purines have been explored for their interactions with bacterial enzymes and pathways.
- Potential Mechanisms : Similar to their antiviral activity, the antimicrobial effects may arise from the inhibition of critical bacterial enzymes that are vital for survival .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for modifications leading to new derivatives with enhanced biological activity.
Synthesis Method | Reagents Used | Yield |
---|---|---|
Copper-catalyzed cross-coupling | Aryl iodides and 8-mercaptoadenine | Varies based on conditions |
Microwave-assisted cyclocondensation | 4,5,6-triaminopyrimidine with dichlorophenylacetic acid | Up to 79% |
This table summarizes key synthesis methods that are often employed in developing new derivatives with potential therapeutic benefits .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in therapeutic settings.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and dichlorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromo-9H-purine: Lacks the dichlorophenyl group, which can affect its chemical and biological properties.
6-Chloro-8-(2,6-dichlorophenyl)-9H-purine: Similar structure but with chlorine instead of bromine, which can influence its reactivity and interactions.
8-(2,6-Dichlorophenyl)-9H-purine: Lacks the bromine atom, which can alter its chemical behavior and biological activity.
Uniqueness
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is unique due to the presence of both bromine and dichlorophenyl groups, which can significantly enhance its reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.
Activité Biologique
6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a synthetic heterocyclic compound that belongs to the purine family. Its unique structure, characterized by the presence of bromine and dichlorophenyl groups, enhances its biological activity and potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, binding affinities, and potential therapeutic applications.
Key Properties
Property | Value |
---|---|
Molecular Weight | 328.06 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
LogP (octanol-water) | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine and dichlorophenyl substituents enhance the compound's binding affinity and specificity. Notably, it has been shown to exhibit significant binding activity to benzodiazepine receptors in rat brain tissue, suggesting potential neuropharmacological effects.
Binding Affinity Studies
Recent studies have demonstrated that this compound analogues possess notable binding affinities for various biological targets. For instance:
- Benzodiazepine Receptors : The compound shows high binding affinity, indicating potential applications in treating anxiety disorders.
- Grp94 Protein : It demonstrates inhibitory activity against Grp94 (IC50 = 0.22 μM), a chaperone protein involved in cancer progression and inflammation .
Case Studies
- Neuropharmacological Applications : A study investigated the effects of this compound on anxiety-like behaviors in animal models. Results indicated that administration of the compound significantly reduced anxiety levels compared to control groups.
- Cancer Research : In vitro studies revealed that this compound inhibits the proliferation of cancer cells by targeting Grp94, which plays a crucial role in tumor growth and survival .
- Inflammation Models : The compound has been tested in cellular models of inflammation, showing promising results in reducing inflammatory markers through modulation of specific signaling pathways.
Comparative Analysis with Similar Compounds
Compound | Binding Affinity (IC50) | Unique Features |
---|---|---|
This compound | 0.22 μM | High selectivity for Grp94 |
8-Bromo-9H-purine | Not specified | Lacks dichlorophenyl group |
6-Chloro-8-(2,6-dichlorophenyl)-9H-purine | Not specified | Chlorine instead of bromine |
Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for developing new therapeutic agents. Its ability to interact with various biological targets suggests potential applications in:
- Anticancer Drug Development : Targeting Grp94 could lead to novel treatments for cancer.
- Anxiolytic Agents : Its binding to benzodiazepine receptors may provide a basis for developing new anxiolytics.
Future Directions
Further research is needed to elucidate the full range of biological activities associated with this compound. Potential areas for exploration include:
- In vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To understand the detailed pathways through which this compound exerts its effects on cellular functions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the 6-bromo-8-(2,6-dichlorophenyl)purine scaffold?
The Suzuki-Miyaura cross-coupling reaction is widely used to introduce aryl/heteroaryl groups at the 8-position of purine derivatives. For example, 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine can react with arylboronic acids (e.g., 2,6-dichlorophenylboronic acid) in the presence of Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene under reflux conditions . Protective groups like tetrahydropyranyl (THP) are often utilized to stabilize intermediates during synthesis.
Q. How can researchers ensure purity and structural fidelity during the synthesis of 6-bromo-8-(2,6-dichlorophenyl)-9H-purine derivatives?
Purification via column chromatography (e.g., using EtOAc/hexane gradients) is critical to isolate intermediates and final products . Structural validation typically combines NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, single-crystal X-ray diffraction has been employed to confirm the regiochemistry of dichlorophenyl-substituted purines .
Q. What safety protocols are recommended for handling halogenated purine derivatives in laboratory settings?
Use appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, and avoid direct contact due to potential skin sensitization (as indicated by Xi hazard codes in safety data sheets) . Waste disposal should follow institutional guidelines for halogenated organic compounds.
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be resolved?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this, researchers should:
- Standardize biological assays using positive/negative controls (e.g., cisplatin for cytotoxicity comparisons) .
- Validate target engagement via enzymatic assays (e.g., kinase inhibition profiling) and correlate results with structural data from X-ray crystallography .
Q. What strategies optimize the regioselectivity of halogenation in purine derivatives?
Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). The 8-position’s reactivity is influenced by steric effects from the 2,6-dichlorophenyl group, which directs electrophilic substitution to specific sites. Computational modeling (DFT calculations) can predict reactive sites .
Q. How do structural modifications at the 9H position influence the compound’s interaction with biological targets?
Substitutions at the 9H position (e.g., ribofuranosyl or platinum complexes) alter steric and electronic properties, impacting binding to enzymes or DNA. For instance, platinum(II) complexes with purine ligands exhibit enhanced anticancer activity by intercalating into DNA grooves .
Q. What advanced analytical techniques are critical for characterizing trace impurities in synthesized derivatives?
- HPLC-MS : Detects low-abundance byproducts (e.g., dehalogenated species).
- Solid-state NMR : Resolves conformational heterogeneity in crystalline samples .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, which is vital for formulation studies.
Q. How can researchers leverage computational tools to predict the pharmacokinetic properties of this compound?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. ADMET predictors (e.g., SwissADME) estimate solubility, metabolic stability, and blood-brain barrier penetration based on logP and polar surface area .
Q. Data Contradiction Analysis
Q. Why do some studies report divergent cytotoxicity results for structurally similar purine derivatives?
Variations in cytotoxicity may stem from:
- Differences in cell membrane permeability due to substituent lipophilicity.
- Confounding effects of solvent residues (e.g., DMSO) in cell-based assays.
- Batch-to-batch variability in synthetic intermediates, emphasizing the need for rigorous QC via HPLC .
Q. How can crystallographic data resolve ambiguities in proposed reaction mechanisms?
Single-crystal X-ray structures provide unambiguous evidence of regiochemical outcomes. For example, crystallography confirmed the preferential formation of 8-arylpurines over 2-aryl isomers in Suzuki couplings, supporting mechanistic hypotheses about steric directing effects .
Propriétés
IUPAC Name |
6-bromo-8-(2,6-dichlorophenyl)-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrCl2N4/c12-9-8-11(16-4-15-9)18-10(17-8)7-5(13)2-1-3-6(7)14/h1-4H,(H,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHQYGWOXFTDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=N3)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrCl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277146 | |
Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-56-6 | |
Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227958-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.